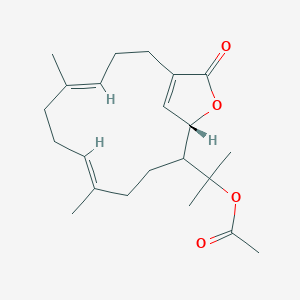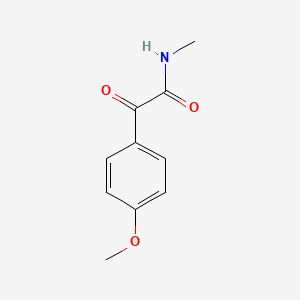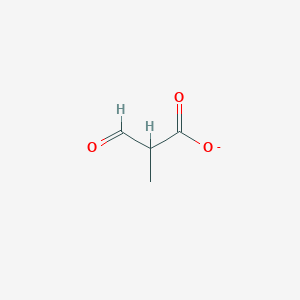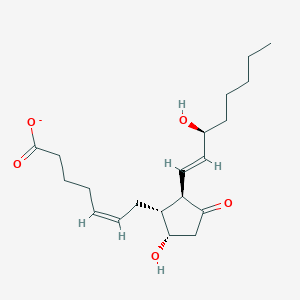
prostaglandin D2(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin D2(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of prostaglandin D2., obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a prostaglandin D2.
Aplicaciones Científicas De Investigación
Prostaglandin D2(1-) (PGD2) is a major mediator involved in various biological processes and diseases. It is synthesized by activated human mast cells and other immune cells, playing a pivotal role in the pathophysiology of allergic disorders through its receptors on immune and non-immune cells.
Biological Roles and Drug Development
PGD2 exerts various pro-inflammatory effects relevant to allergic diseases. The biological activities of PGD2 are mediated primarily by D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors. These receptors are expressed on several immune and non-immune cells, contributing significantly to allergic inflammation. Due to these roles, PGD2 has become a target for developing treatments for allergic disorders like asthma, allergic rhinitis, and atopic dermatitis. Several selective, orally active DP2 receptor antagonists and a few DP1 receptor antagonists are being developed and evaluated for their efficacy in treating these conditions (Marone et al., 2018).
Potential Therapeutic Applications Beyond Allergies
Beyond allergic diseases, PGD2 and particularly its receptor CRTH2 (DP2) have roles that are far more diverse than initially expected. CRTH2's immunomodulating effects, such as the induction of migration, activation, and cytokine release of leukocytes, highlight its potential as a therapeutic target for a wide range of conditions beyond classical allergic diseases and asthma. These include diseases of the central nervous system, kidney, intestine, lung, hair and skin, bone and cartilage, and even cancer (Jandl & Heinemann, 2017).
Role in Hair Growth and Alopecia
PGD2 also plays a significant role in inhibiting hair growth and is linked to androgenetic alopecia (AGA) or male pattern baldness. Studies have shown that PGD2 and its metabolites inhibit hair growth, and its receptor GPR44 mediates the negative effects of PGD2 on hair follicles. This discovery opens potential pathways for developing new treatments targeting the PGD2-GPR44 pathway for conditions like AGA (Garza et al., 2012).
Propiedades
Nombre del producto |
prostaglandin D2(1-) |
|---|---|
Fórmula molecular |
C20H31O5- |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 |
Clave InChI |
BHMBVRSPMRCCGG-OUTUXVNYSA-M |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)[O-])O |
SMILES canónico |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)[O-])O |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



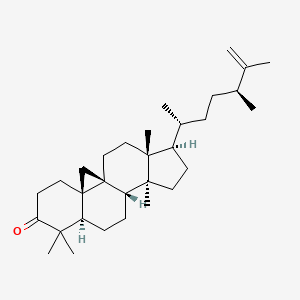

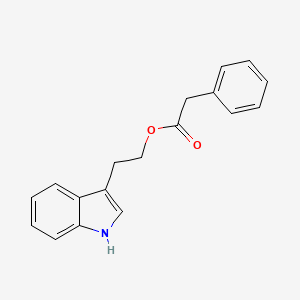
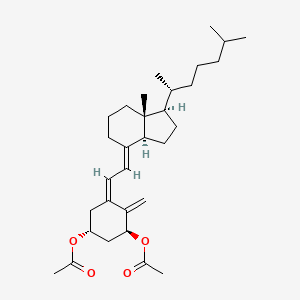
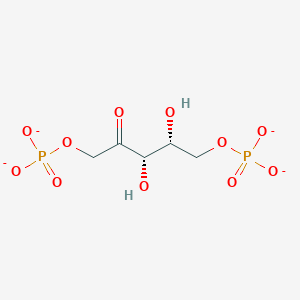
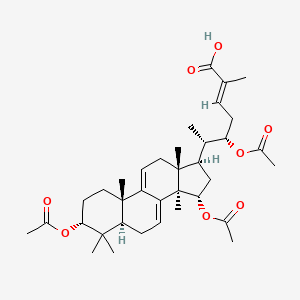
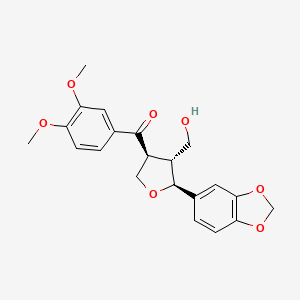
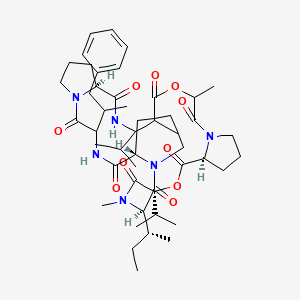
![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B1259664.png)
